An In-depth Technical Guide to Penitrem A Producing Fungal Species
An In-depth Technical Guide to Penitrem A Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent indole-diterpenoid mycotoxin known for its tremorgenic effects. Produced by a variety of fungal species, it poses a significant threat to food safety and animal health and presents a unique molecular scaffold for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of Penitrem A-producing fungi, detailing the optimal conditions for its production, standardized protocols for its extraction and quantification, and an in-depth look at its biosynthetic and cellular signaling pathways.
Penitrem A Producing Fungal Species
The primary producer of Penitrem A is the fungus Penicillium crustosum.[3][4] However, several other species within the Penicillium and Aspergillus genera have also been identified as producers. These fungi are common contaminants of various foodstuffs, including grains, nuts, cheese, and processed foods.[3][4][5][6][7]
A list of known Penitrem A producing fungal species is provided in the table below.
| Fungal Species | Reference |
| Penicillium crustosum | [3][4][8] |
| Penicillium commune | [3] |
| Penicillium canescens | [8] |
| Penicillium janczewskii | [8] |
| Penicillium janthinellum | [8] |
| Penicillium simplicissimum | [8] |
| Penicillium spinulosum | [8] |
| Penicillium frequentans | [8] |
| Aspergillus species | [4] |
| Claviceps species |
Quantitative Data on Penitrem A Production
The production of Penitrem A by Penicillium crustosum is highly dependent on various environmental factors. The following tables summarize the quantitative data on Penitrem A production under different culture conditions.
Table 1: Effect of Culture Media on Penitrem A Production by P. crustosum
| Culture Medium | Incubation Time (days) | Penitrem A (mg/g dry mass) | Reference |
| Czapek-Dox Agar (CDA) | 21 | ~1.5 | [9] |
| Yeast Extract Sucrose (YES) | 21 | ~2.5 | [9] |
| Malt Extract Agar (MEA) | 21 | ~0.5 | [9] |
| Skimmed milk/potato extract/sucrose (SPS) | 21 | Not specified in mg/g, but supported highest toxin production | [1][10] |
| Cheese Model Medium | 21 | >3.0 | [9] |
Table 2: Effect of Temperature on Penitrem A Production by P. crustosum on CDA Medium
| Temperature (°C) | Incubation Time (days) | Penitrem A (mg/g dry mass) | Reference |
| 10 | 21 | ~0.2 | [9] |
| 22 | 21 | ~1.8 | [9] |
| 25 | 21 | ~1.5 | [9] |
| 30 | 21 | ~0.8 | [9] |
| 34 | 21 | Not detected | [9] |
Table 3: Effect of pH on Penitrem A Production by P. crustosum on CDA Medium (21 days incubation)
| pH | Penitrem A (mg/g dry mass) | Reference |
| 3 | ~0.8 | [9] |
| 6 | ~1.8 | [9] |
| 9 | ~1.2 | [9] |
Table 4: Effect of Glucose Concentration on Penitrem A Production by P. crustosum on Modified CDA Medium (21 days incubation)
| Glucose (g/L) | Penitrem A (mg/g dry mass) | Reference |
| 5 | ~1.5 | [9] |
| 50 | ~2.5 | [9] |
| 100 | ~1.8 | [9] |
| 250 | ~1.0 | [9] |
Experimental Protocols
Fungal Culture for Penitrem A Production
This protocol describes the optimal conditions for culturing Penicillium crustosum for the production of Penitrem A.
Materials:
-
Penicillium crustosum isolate
-
Skimmed milk/potato extract/sucrose (SPS) medium (2% skimmed milk, 2% potato extract, 4% sucrose)
-
500-mL Erlenmeyer flasks
-
Sterile distilled water
-
Incubator
Procedure:
-
Prepare the SPS medium and sterilize by autoclaving.
-
Inoculate 100 mL of the SPS medium in a 500-mL flask with a spore suspension or mycelial plug of P. crustosum.
-
Incubate the culture flasks under stationary conditions at 25°C for 3 weeks.[1][10] The initial pH of the medium should be approximately 5.7.[1][10]
Extraction and Purification of Penitrem A
This protocol outlines the steps for extracting and purifying Penitrem A from fungal cultures.
Materials:
-
P. crustosum culture from the previous protocol
-
Chloroform
-
Ethyl acetate
-
Silica gel for column chromatography
-
Blender
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction:
-
Homogenize the entire fungal culture (mycelium and liquid medium) with chloroform in a blender.
-
Filter the mixture to separate the chloroform extract from the fungal biomass.
-
Concentrate the chloroform extract using a rotary evaporator.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Monitor the fractions using TLC and pool the fractions containing Penitrem A.
-
Perform a final purification step using preparative HPLC to obtain pure Penitrem A.[9]
-
Quantification of Penitrem A by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of Penitrem A using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.
-
Flow Rate: As recommended for the specific column.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 634 -> 558
-
Qualifier: m/z 634 -> 616
-
-
Collision Energy: Optimized for the specific instrument.
Procedure:
-
Prepare a standard curve of Penitrem A in a suitable solvent.
-
Extract Penitrem A from the sample matrix using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Dilute the extract and inject it into the LC-MS/MS system.
-
Quantify the amount of Penitrem A in the sample by comparing the peak area of the quantifier ion to the standard curve.
Signaling Pathways
Biosynthesis of Penitrem A
The biosynthesis of Penitrem A is a complex process involving a cluster of genes encoding for various enzymes. The pathway begins with the synthesis of paxilline, which then undergoes a series of oxidative transformations to yield Penitrem A. Key enzymes in this pathway include cytochrome P450 monooxygenases and FAD-dependent monooxygenases. The biosynthesis is derived from tryptophan, geranylgeranyl pyrophosphate, and two isopentenyl pyrophosphate units.[11]
Caption: Biosynthetic pathway of Penitrem A from primary metabolites.
Cellular Signaling Pathways Affected by Penitrem A
Penitrem A exerts its neurotoxic effects by modulating several key signaling pathways in mammalian cells. It is known to increase the spontaneous release of neurotransmitters such as glutamate and GABA.[12] Furthermore, Penitrem A has been shown to induce the production of reactive oxygen species (ROS) through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[10]
Caption: Signaling pathways affected by Penitrem A in mammalian cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the study of Penitrem A from fungal culture to cellular assays.
Caption: A typical experimental workflow for Penitrem A research.
References
- 1. Production of penitrem A by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin Penitrem A in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS screen for penitrem A and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fungal neurotoxin penitrem A induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penitrem and thomitrem formation by Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]
